4-(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)benzonitrile
Overview
Description
4-(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)benzonitrile is a heterocyclic compound that features an imidazo[4,5-c]pyridine core fused with a benzonitrile moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The imidazo[4,5-c]pyridine scaffold is known for its biological activity and is often explored in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)benzonitrile typically involves the condensation of 2-aminopyridine derivatives with α-bromocarbonyl compounds. This reaction is usually carried out in neutral or weakly basic organic solvents at elevated temperatures . Other synthetic strategies include multicomponent reactions, oxidative coupling, and tandem reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry principles, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazolone derivatives, while reduction of the nitrile group yields primary amines.
Scientific Research Applications
4-(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)benzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)benzonitrile involves its interaction with specific molecular targets. For instance, as a GABA A receptor agonist, it binds to the receptor and enhances its activity, leading to increased inhibitory neurotransmission . Additionally, its role as a proton pump inhibitor involves the inhibition of the H+/K+ ATPase enzyme, reducing gastric acid secretion .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Another heterocyclic compound with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its use in the development of sedative and hypnotic drugs.
Imidazo[1,5-a]pyridine: Explored for its anticancer and antimicrobial properties.
Uniqueness
4-(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)benzonitrile stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it a valuable scaffold for the development of new drugs and materials with tailored properties.
Properties
IUPAC Name |
4-(2-methylimidazo[4,5-c]pyridin-1-yl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c1-10-17-13-9-16-7-6-14(13)18(10)12-4-2-11(8-15)3-5-12/h2-7,9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZZNCMRFDMVDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=C(C=C3)C#N)C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443449 | |
Record name | Benzonitrile, 4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122957-32-8 | |
Record name | Benzonitrile, 4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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